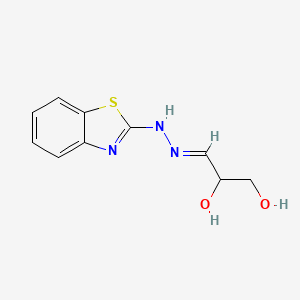![molecular formula C16H15ClN2O3 B5889423 4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5889423.png)
4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide, also known as CMH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide involves the inhibition of histone deacetylase (HDAC) enzymes. HDACs play a crucial role in the regulation of gene expression, and their dysregulation has been linked to the development of cancer. By inhibiting HDACs, this compound promotes the acetylation of histones, leading to changes in gene expression that ultimately result in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide is its high yield in the synthesis process, making it an easily accessible compound for research purposes. Additionally, its specificity for HDAC inhibition makes it a valuable tool for studying the role of HDACs in various biological processes. However, one limitation of this compound is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on 4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide. One area of interest is the development of more potent analogs of this compound that can be used in cancer therapy. Additionally, further studies on the anti-inflammatory properties of this compound may lead to the development of new treatments for inflammatory diseases. Finally, the role of HDACs in various biological processes is still not fully understood, and continued research on this compound may provide valuable insights into their function.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in cancer research and inflammation therapy. Its specificity for HDAC inhibition makes it a valuable tool for studying the role of HDACs in various biological processes. While there are limitations to its effectiveness, continued research on this compound and its analogs may lead to the development of new treatments for cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide involves the reaction of 4-chlorobenzohydrazide with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. The yield of the synthesis process is typically high, making this compound an easily accessible compound for research purposes.
Applications De Recherche Scientifique
4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound works by inducing cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
4-chloro-N'-[2-(4-methoxyphenyl)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-8-2-11(3-9-14)10-15(20)18-19-16(21)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWYFFOWHVAVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5889344.png)


![2-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate](/img/structure/B5889376.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5889377.png)


![3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone](/img/structure/B5889392.png)
![2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5889406.png)


![methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5889440.png)
![6-{[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methylpyridazin-3(2H)-one](/img/structure/B5889444.png)

